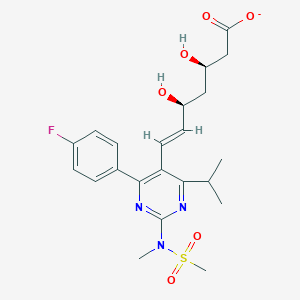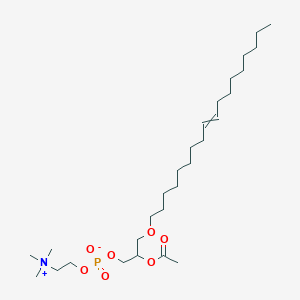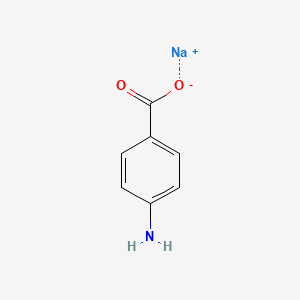
Rosuvastatin(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin(1-) is a statin medication primarily used to prevent cardiovascular disease and treat abnormal lipid levels. It is marketed under the brand name Crestor, among others. Rosuvastatin(1-) works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin(1-) involves multiple steps, including esterification and condensation reactions. One method involves the esterification of a compound in a lower alcoholic solvent like methanol, in the presence of an acidic catalyst such as inorganic acids or p-toluensulphonic acid. The condensation step is carried out in the presence of a suitable base and an inert solvent like tetrahydrofuran, at temperatures ranging from -78°C to room temperature .
Industrial Production Methods: Industrial production of Rosuvastatin(1-) often involves automated sample preparation methods to ensure content uniformity and assay accuracy. Techniques such as high-performance liquid chromatography (HPLC) are used to determine the drug content. Automated systems can significantly reduce extraction and overall sample preparation times, improving data quality and reducing human errors .
Chemical Reactions Analysis
Types of Reactions: Rosuvastatin(1-) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to N-desmethylrosuvastatin, a major metabolite with approximately 20-50% of the pharmacological activity of the parent compound .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Rosuvastatin(1-) include methanol, tetrahydrofuran, and acidic catalysts like p-toluensulphonic acid. Reaction conditions often involve controlled temperatures and the use of inert solvents to ensure the stability and purity of the final product .
Major Products: The major products formed from the reactions of Rosuvastatin(1-) include its metabolites, such as N-desmethylrosuvastatin. These metabolites retain a significant portion of the pharmacological activity of the parent compound and contribute to its overall therapeutic effects .
Scientific Research Applications
Rosuvastatin(1-) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is extensively used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . In pharmacokinetics, Rosuvastatin(1-) is studied for its interactions with other drugs and its bioavailability . Additionally, it is used in the development of fast-dissolving films to enhance its pharmacokinetics and pharmacodynamics .
Mechanism of Action
Rosuvastatin(1-) exerts its effects by inhibiting the enzyme HMG-CoA reductase, the rate-limiting step in cholesterol synthesis. This inhibition reduces the production of mevalonic acid from HMG-CoA, leading to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . The primary molecular targets are the LDL receptors and the pathways involved in cholesterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Rosuvastatin(1-) include other statins such as atorvastatin, simvastatin, pravastatin, fluvastatin, and lovastatin .
Uniqueness: Rosuvastatin(1-) is unique among statins due to its high potency and efficacy in lowering LDL cholesterol levels. It is particularly effective at high and moderate intensities, making it a preferred choice for patients with high cardiovascular risk . Additionally, Rosuvastatin(1-) has a longer half-life compared to other statins, which contributes to its sustained therapeutic effects .
Properties
Molecular Formula |
C22H27FN3O6S- |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/p-1/b10-9+/t16-,17-/m1/s1 |
InChI Key |
BPRHUIZQVSMCRT-VEUZHWNKSA-M |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,7R,16R,17R,23S,27R,36R,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764869.png)
![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764873.png)
![(1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764875.png)
![(3E,5E,7R,8S,11Z,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764880.png)

![(1S,4R,5'R,6S,6'S,8S,10E,12R,13R,14E,16E,20S,21S,24R)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10764894.png)
![(Z)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B10764896.png)

![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764904.png)

![(1R,2S,3S,4S,5S,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764925.png)
![[1-(5-fluoropentyl)-1H-indol-3-yl-d5]-(4-methyl-1-naphthalenyl)-methanone](/img/structure/B10764935.png)

![(E)-2-[[(E)-2-[[(2R)-1-[(3S,4R,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764943.png)
